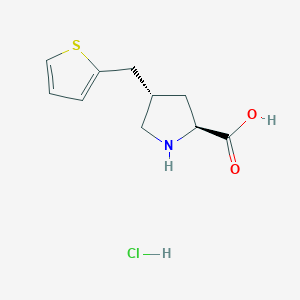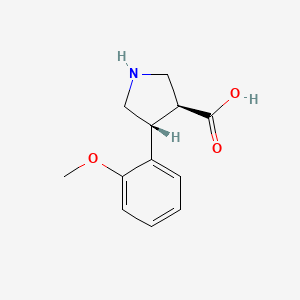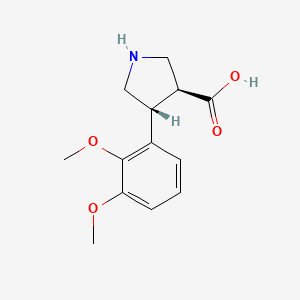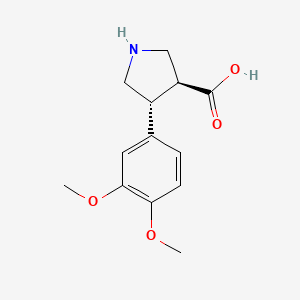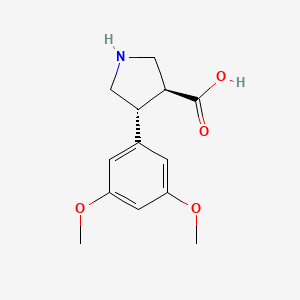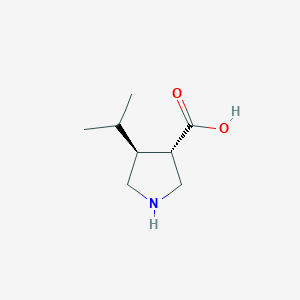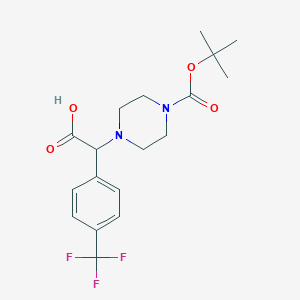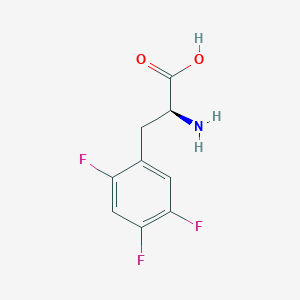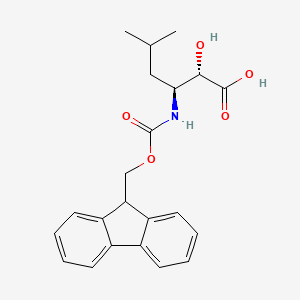![molecular formula C12H8N2O2 B1303109 6-Nitro-pirrolo[1,2-a]quinolina CAS No. 52414-58-1](/img/structure/B1303109.png)
6-Nitro-pirrolo[1,2-a]quinolina
Descripción general
Descripción
6-Nitropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound with the molecular formula C12H8N2O2 and a molecular weight of 212.21 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a nitro group attached at the 6-position.
Aplicaciones Científicas De Investigación
6-Nitropyrrolo[1,2-a]quinoline has a wide range of scientific research applications due to its unique chemical structure and biological activities . Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: 6-Nitropyrrolo[1,2-a]quinoline derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, which include 6-nitropyrrolo[1,2-a]quinoline, have a wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoline derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .
Análisis Bioquímico
Biochemical Properties
6-Nitropyrrolo[1,2-a]quinoline plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dehydrogenases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the binding of 6-Nitropyrrolo[1,2-a]quinoline to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 6-Nitropyrrolo[1,2-a]quinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, 6-Nitropyrrolo[1,2-a]quinoline can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Nitropyrrolo[1,2-a]quinoline exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 6-Nitropyrrolo[1,2-a]quinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitropyrrolo[1,2-a]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Nitropyrrolo[1,2-a]quinoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 6-Nitropyrrolo[1,2-a]quinoline has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Nitropyrrolo[1,2-a]quinoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress . At high doses, 6-Nitropyrrolo[1,2-a]quinoline can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
6-Nitropyrrolo[1,2-a]quinoline is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-Nitropyrrolo[1,2-a]quinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, 6-Nitropyrrolo[1,2-a]quinoline may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
6-Nitropyrrolo[1,2-a]quinoline is localized within specific subcellular compartments, such as the mitochondria and the nucleus . Its activity and function are influenced by this localization, as it can interact with mitochondrial enzymes and nuclear transcription factors. Post-translational modifications and targeting signals play a role in directing 6-Nitropyrrolo[1,2-a]quinoline to these compartments, thereby influencing its biochemical activity .
Métodos De Preparación
The synthesis of 6-Nitropyrrolo[1,2-a]quinoline involves several synthetic routes and reaction conditions. One common method is the cycloisomerization of 2-(but-3-yn-1-yl)quinolines using an indium(III) acetate (In(OAc)3) and benzoic acid (PhCOOH) catalytic system . This reaction efficiently promotes the cyclization of the starting 2-substituted quinolines to form the desired pyrrolo[1,2-a]quinoline skeleton .
The reaction conditions typically involve mild temperatures and environmentally benign catalysts to ensure high yields and purity .
Análisis De Reacciones Químicas
6-Nitropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .
Oxidation: The nitro group can be reduced to an amino group using reducing agents, leading to the formation of 6-aminopyrrolo[1,2-a]quinoline.
Reduction: The compound can undergo reduction reactions to form various derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolo[1,2-a]quinoline derivatives .
Comparación Con Compuestos Similares
6-Nitropyrrolo[1,2-a]quinoline is structurally similar to other pyrrolo[1,2-a]quinoline derivatives, which also exhibit diverse biological activities and useful functional properties . Some similar compounds include:
Pyrrolo[1,2-a]quinoline-3-carboxylates: These compounds have shown antitubercular activity and are being investigated for their potential use in treating tuberculosis.
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines: These derivatives have been discovered as novel apoptosis inducers active against various cancer cell lines.
The uniqueness of 6-Nitropyrrolo[1,2-a]quinoline lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
6-nitropyrrolo[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDZHBBEMLCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377027 | |
| Record name | 6-nitropyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-58-1 | |
| Record name | 6-nitropyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
